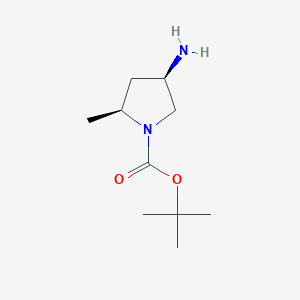

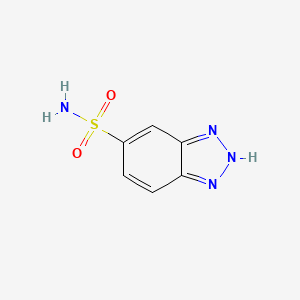

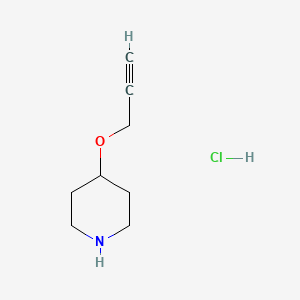

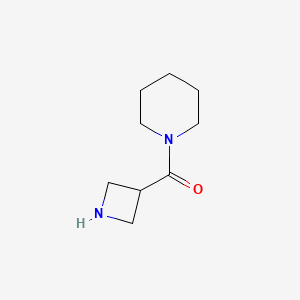

![molecular formula C12H14N4O B1521326 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1036531-34-6](/img/structure/B1521326.png)

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Overview

Description

“4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .Molecular Structure Analysis

The molecular formula of “4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine” is C12H14N4O . It has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Antimicrobial Activity

4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine derivatives have demonstrated notable antimicrobial properties. A study focused on the synthesis of such compounds containing piperidine or pyrrolidine rings found they exhibited strong antimicrobial activity. Further structure-activity relationship studies were conducted to understand this antimicrobial effect better (Krolenko, Vlasov, & Zhuravel, 2016).

Antituberculosis Potential

Compounds synthesized with a 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine structure, including derivatives similar to the chemical , were evaluated for their antimycobacterial activity. Some compounds showed significant activity against Mycobacterium tuberculosis, including drug-resistant strains (Navarrete-Vázquez et al., 2007).

Antitumor and Antiviral Applications

Research into derivatives of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has also demonstrated potential antitumor and antiviral activities. For instance, a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a similar chemical class, found these compounds act as tubulin inhibitors and could impede cancer cell proliferation (Krasavin et al., 2014). Another research discovered compounds with structures related to the 1,2,4-oxadiazole subunit, exhibiting antiviral and cytotoxic properties against various viruses and cancer cell lines (El-Subbagh et al., 2000).

Neuropharmacological Significance

Certain derivatives of 4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine have shown relevance in neuropharmacology. For example, a study identified compounds with a similar structure as selective high-affinity ligands at the human dopamine D4 receptor, indicating potential use in neuropsychiatric disorders (Rowley et al., 1997).

Mechanism of Action

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on their specific structure and the target they interact with. For example, some piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. For instance, some piperidine derivatives have been found to interfere with the early to middle stages of influenza virus replication .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary widely. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

properties

IUPAC Name |

5-piperidin-2-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h4-5,7-8,10,14H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQORLFNLGGODDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC(=NO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)